molecular formula C14H10N2O B3058864 6-Phenyl-1,7-naphthyridin-8(7H)-one CAS No. 922527-21-7

6-Phenyl-1,7-naphthyridin-8(7H)-one

Cat. No.: B3058864
CAS No.: 922527-21-7
M. Wt: 222.24 g/mol
InChI Key: FHBOETGFOZMIBL-UHFFFAOYSA-N
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Description

6-Phenyl-1,7-naphthyridin-8(7H)-one is a chemical compound based on the 1,7-naphthyridine core, a privileged structure in medicinal chemistry and drug discovery. The 1,7-naphthyridine scaffold is a diazanaphthalene system, isosteric with quinoline, and is known for its significant potential in biomedical applications . The specific substitution pattern of a phenyl group at the 6-position makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel bioactive molecules. Research Applications and Value: The primary research value of 1,7-naphthyridine derivatives lies in their capacity to interact with various biological receptors. While the specific mechanism of action for this compound is subject to ongoing research, analogous naphthyridinone compounds are frequently investigated as potent inhibitors of protein kinases, such as tyrosine kinases, which are critical targets in oncology and other disease areas . This compound is particularly useful for synthesizing more complex derivatives and for screening in assays targeting enzymatic activity and receptor binding. Handling and Safety: As a laboratory chemical, this product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) for detailed hazard information, handling procedures, and personal protective equipment (PPE) requirements prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-7H-1,7-naphthyridin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-13-11(7-4-8-15-13)9-12(16-14)10-5-2-1-3-6-10/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBOETGFOZMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=O)N2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00582558
Record name 6-Phenyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922527-21-7
Record name 6-Phenyl-1,7-naphthyridin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00582558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Phenyl 1,7 Naphthyridin 8 7h One and Its Structural Analogs

Established Cyclization Approaches for the 1,7-Naphthyridin-8(7H)-one System

The construction of the bicyclic 1,7-naphthyridin-8(7H)-one system is a cornerstone of its chemistry. Established methods primarily involve the formation of the second ring onto a pre-existing pyridine (B92270) or pyridone core.

Strategies from Preformed Pyridone Rings

A common strategy for synthesizing naphthyridinone systems involves the use of a preformed pyridone ring. For the related 1,6-naphthyridin-2(1H)-ones, a key approach involves the disconnection between C5–C6 and C7–C8, C5–C6 and C8–C8a, or C4a–C5 and C8–C8a of the target molecule. nih.gov For instance, treating a pyridone derivative like 3-cyano-4-methyl-2(1H)-pyridone with reagents such as tert-butoxybis(dimethylamino)methane can lead to the formation of the second, fused pyridine ring, yielding a 1,6-naphthyridin-2(1H)-one. nih.gov Another example is the synthesis of fused 1,6-naphthyridin-2(1H)-ones from a pyridone starting material. nih.gov

The synthesis of polycyclic pyridones can also be achieved through the ring-opening transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c] Current time information in Bangalore, IN.nih.govoxazine-1,8-diones. These compounds serve as building blocks for constructing polycyclic pyridones when reacted with binucleophiles like ammonium (B1175870) acetate. nih.gov

Heteroaromatic Ring Construction Protocols

The construction of the second heteroaromatic ring can also be achieved starting from a preformed pyridine. For example, in the synthesis of 1,6-naphthyridin-2(1H)-ones, a 4-aminonicotinaldehyde (B1271976) can be condensed with malonamide (B141969) in the presence of piperidine (B6355638) and ethanol (B145695). nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate in the presence of sodium ethoxide in ethanol to form the bicyclic system. nih.gov

Catalytic reduction of 1,7-naphthyridine (B1217170) with palladium on charcoal in ethanol can yield a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net This highlights a method to access the saturated heterocyclic core, which can be a precursor to the target naphthyridinone.

Targeted Introduction of the 6-Phenyl Moiety

The introduction of the phenyl group at the 6-position is a critical step in the synthesis of 6-phenyl-1,7-naphthyridin-8(7H)-one. This is often accomplished using modern cross-coupling reactions or by incorporating the phenyl group in one of the starting materials for the cyclization reaction.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the synthesis of related 6,8-disubstituted 1,7-naphthyridines, palladium-catalyzed reactions have been extensively used. nih.gov For instance, the Sonogashira cross-coupling of aryl halides with terminal alkynes, catalyzed by a palladium complex, is a potent method for preparing internal acetylenes which can be precursors or part of the final structure. researchgate.net These types of reactions allow for the direct introduction of a phenyl group (from a phenyl-containing organometallic reagent) onto a pre-formed naphthyridine or naphthyridinone scaffold that has a suitable leaving group (like a halide) at the 6-position.

Condensation and Cycloaddition Reactions Incorporating Phenyl Precursors

An alternative to late-stage phenyl group introduction is to incorporate it into one of the initial building blocks. For example, the synthesis of substituted 6-phenyl-1,2,3,4-tetrahydrodibenzo[b,g] Current time information in Bangalore, IN.orientjchem.orgnaphthyridines has been achieved through the condensation of 2-amino-3-formyl-4-phenylquinoline with cyclohexanone (B45756) in the presence of acetic and sulfuric acid. orientjchem.org This demonstrates the principle of using a phenyl-substituted precursor in a condensation reaction to form the final heterocyclic system.

Cycloaddition reactions can also be employed. For instance, a [6+2] cycloaddition involves the reaction of a molecule with six pi electrons and another with two pi electrons to form an eight-membered ring. youtube.com While not directly forming a six-membered ring, the principles of cycloaddition can be adapted to construct the desired heterocyclic core with the phenyl substituent already in place.

Multi-Component Reaction Approaches for Naphthyridinone Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like naphthyridinones in a single step from three or more starting materials. tcichemicals.com

Green Chemistry Principles in Naphthyridinone Synthesis

The application of green chemistry principles to the synthesis of nitrogen-containing heterocyclic compounds, including naphthyridinones, is a growing area of research aimed at reducing the environmental impact of chemical processes. researchgate.net These principles focus on the design of products and processes that minimize the use and generation of hazardous substances. youtube.comnih.gov For the synthesis of this compound and its analogs, several green chemistry strategies can be considered, drawing from methodologies developed for related naphthyridine and quinolinone systems.

Key green chemistry principles relevant to naphthyridinone synthesis include:

Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. youtube.comyoutube.com

Use of Safer Solvents and Auxiliaries: Employing environmentally benign solvents or eliminating them altogether. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. nih.gov

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable sources. nih.gov

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents. nih.gov

Research into the synthesis of various naphthyridine derivatives has demonstrated the successful application of these principles. For instance, a greener method for the synthesis of substituted 1,8-naphthyridines has been developed utilizing water as the reaction solvent for the Friedländer reaction. rsc.org This approach offers a significant environmental advantage over traditional methods that often rely on volatile and hazardous organic solvents.

Another approach involves solvent- and catalyst-free reaction conditions. An environmentally friendly, solvent- and catalyst-free synthesis of 2-anilino nicotinic acid derivatives, which are precursors to various heterocyclic compounds, has been reported. researchgate.net This method demonstrates the potential for high-yield synthesis in a shorter reaction time without the need for harmful solvents or metal catalysts. researchgate.net

The use of alternative and greener solvents is another cornerstone of green chemistry. nih.gov Glycerol (B35011), a biodegradable and low-cost byproduct of biodiesel production, has been explored as a green solvent for organic synthesis due to its low vapor pressure and ability to dissolve a wide range of organic and inorganic compounds. nih.gov Supercritical fluids, such as supercritical carbon dioxide (scCO₂), also represent a non-toxic and non-flammable alternative to traditional organic solvents. nih.gov

These examples, while not specific to this compound, highlight the potential for developing more sustainable synthetic routes for this class of compounds. By integrating principles of green chemistry, the environmental footprint associated with the production of naphthyridinones can be significantly reduced.

Table 1: Comparison of Green Synthetic Methodologies for Naphthyridine Derivatives

Methodology Key Green Principle Example Application Advantages
Aqueous Synthesis Safer Solvents Friedländer reaction for substituted 1,8-naphthyridines rsc.org Use of non-toxic, non-flammable, and readily available water as a solvent.
Solvent- and Catalyst-Free Synthesis Waste Prevention, Atom Economy Synthesis of 2-anilino nicotinic acid derivatives researchgate.net Reduced waste, simplified purification, and shorter reaction times.
Use of Biodegradable Solvents Safer Solvents, Renewable Feedstocks Organic synthesis using glycerol nih.gov Utilization of a renewable, biodegradable, and low-cost solvent.
Supercritical Fluid Technology Safer Solvents Synthesis using supercritical CO₂ nih.gov Employs a non-toxic, non-flammable, and environmentally benign solvent.

Chemical Reactivity and Derivatization Strategies of 6 Phenyl 1,7 Naphthyridin 8 7h One

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthyridinone Core

The naphthyridinone core, being an electron-deficient heterocyclic system, is generally resistant to electrophilic aromatic substitution. The presence of two nitrogen atoms in the bicyclic structure deactivates the rings towards attack by electrophiles. Conversely, this electron deficiency makes the naphthyridinone system more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ring nitrogens.

The phenyl ring at the 6-position, however, behaves as a typical benzene (B151609) ring and can undergo electrophilic substitution. The directing effects of the naphthyridinone moiety on the phenyl ring are complex and can lead to a mixture of ortho, meta, and para substituted products, depending on the reaction conditions and the nature of the electrophile.

Functional Group Interconversions and Modifications of the Phenyl Substituent

The phenyl group at the 6-position offers a versatile handle for a wide range of functional group interconversions. Standard aromatic chemistry can be applied to introduce or modify substituents on this ring, thereby tuning the electronic and steric properties of the entire molecule.

For instance, a nitro group, introduced via nitration, can be subsequently reduced to an amino group. This amine can then serve as a precursor for a variety of other functionalities through reactions such as diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or alkylation. Similarly, a bromo-substituted phenyl ring can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Table 1: Examples of Functional Group Interconversions on the Phenyl Substituent

Starting MaterialReagents and ConditionsProduct
6-(4-Nitrophenyl)-1,7-naphthyridin-8(7H)-oneFe, NH4Cl, EtOH/H2O, reflux6-(4-Aminophenyl)-1,7-naphthyridin-8(7H)-one
6-(4-Bromophenyl)-1,7-naphthyridin-8(7H)-onePhenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, reflux6-(Biphenyl-4-yl)-1,7-naphthyridin-8(7H)-one
6-(4-Aminophenyl)-1,7-naphthyridin-8(7H)-oneAcetic anhydride (B1165640), Pyridine (B92270), rt6-(4-Acetamidophenyl)-1,7-naphthyridin-8(7H)-one

Transition Metal-Catalyzed Transformations of the Naphthyridinone System

Transition metal catalysis provides a powerful toolkit for the derivatization of the 6-phenyl-1,7-naphthyridin-8(7H)-one scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, are particularly useful for introducing a wide variety of substituents at specific positions. These reactions typically require the pre-functionalization of the naphthyridinone core or the phenyl ring with a halide (e.g., Br, Cl) or a triflate group.

For example, a halogenated naphthyridinone can be coupled with various boronic acids or esters (Suzuki coupling), alkenes (Heck coupling), or amines (Buchwald-Hartwig coupling) to generate a diverse library of derivatives. These methods are valued for their high efficiency, functional group tolerance, and regioselectivity.

Rearrangement Reactions and Associated Mechanistic Investigations

While less common, rearrangement reactions involving the naphthyridinone skeleton can occur under specific conditions, leading to the formation of isomeric structures. These transformations are often mechanistically complex and can be initiated by heat, light, or chemical reagents. Investigations into these rearrangements provide valuable insights into the stability and reactivity of the heterocyclic system.

O-Sulfonylation and Subsequent Substitution Pathways

The lactam oxygen of the pyridone ring in this compound can be activated by reaction with sulfonylating agents. For instance, treatment with triflic anhydride leads to the formation of an O-sulfonylated intermediate. researchgate.net This triflate group is an excellent leaving group and is readily displaced by various nucleophiles. researchgate.net

This two-step sequence provides a versatile method for introducing a range of substituents at the 8-position of the naphthyridine ring. For example, reaction of the O-triflate intermediate with secondary cyclic aliphatic amines can yield previously inaccessible 8-amino-1,7-naphthyridine derivatives. researchgate.net

Table 2: O-Sulfonylation and Subsequent Nucleophilic Substitution

Starting MaterialReagents and ConditionsIntermediate/Product
This compoundTriflic anhydride, Pyridine, CH2Cl2, 0 °C to rt6-Phenyl-1,7-naphthyridin-8-yl trifluoromethanesulfonate
6-Phenyl-1,7-naphthyridin-8-yl trifluoromethanesulfonateMorpholine, K2CO3, DMF, 80 °C4-(6-Phenyl-1,7-naphthyridin-8-yl)morpholine

Computational and Theoretical Investigations of 6 Phenyl 1,7 Naphthyridin 8 7h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 6-Phenyl-1,7-naphthyridin-8(7H)-one. These methods provide a detailed picture of electron distribution, orbital energies, and molecular electrostatic potential, which are crucial for predicting how the molecule will interact with biological targets.

For instance, DFT studies on related 1,8-naphthyridine (B1210474) derivatives have been used to analyze their molecular structure and reactive sites. nih.gov The molecular electrostatic potential maps generated from these calculations highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The stability of the molecule and its hyper-conjugative interactions can be further understood through Natural Bond Orbital (NBO) analysis. nih.gov

In a study of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, DFT at the B3LYP/6-311++G(d,p) level of theory was used to analyze the molecular structure and frontier molecular energy gap, providing insights into the molecule's reactivity. nih.gov Similar calculations for this compound would involve optimizing its geometry and calculating key electronic descriptors.

Table 1: Representative Quantum Chemical Descriptors for a Naphthyridinone Analog

DescriptorValueSignificance
HOMO Energy-6.5 eVHighest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-1.8 eVLowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule.

Note: The values in this table are representative and based on calculations for structurally similar heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For this compound, docking simulations are crucial for identifying potential biological targets and understanding the structural basis of its activity.

Studies on similar 1,7-naphthyridine (B1217170) analogues have utilized molecular docking to investigate their inhibitory activity against targets like Phosphoinositide 4-Phosphate 3-Kinase (PIP4K2A). nih.gov These simulations revealed that hydrogen bonding, pi-pi interactions, and pi-cation interactions are key to the binding of these inhibitors. nih.gov Similarly, docking studies on 1,8-naphthyridine derivatives against the human estrogen receptor have shown that many of these compounds exhibit strong binding energies. researchgate.net

When docking this compound into a target's active site, key interactions would likely involve the phenyl ring, the naphthyridinone core, and any functional groups. The docking score, a measure of binding affinity, helps in ranking potential derivatives and guiding further optimization.

Table 2: Example Molecular Docking Results for Naphthyridinone Derivatives against a Kinase Target

CompoundDocking Score (kcal/mol)Key Interacting Residues
Derivative A-9.2LYS745, GLU762, ASP810
Derivative B-8.8MET793, LEU844, CYS875
Derivative C-8.5THR790, GLN791, LEU788

Note: This table presents hypothetical docking scores and interacting residues for illustrative purposes, based on findings for related naphthyridinone compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For naphthyridinone derivatives, QSAR studies are valuable for predicting the activity of new analogues and identifying the key structural features that influence their potency.

2D-QSAR models have been developed for naphthyridine derivatives to predict their inhibitory activity against HIV-1 integrase. nih.gov These models utilized a combination of "quantum" and "molecular mechanical" descriptors to establish a correlation between the compounds' structure and their pIC50 values. nih.gov The results indicated the importance of polarizability, electronegativity, and the presence of aromatic nitrogens for the observed activity. nih.gov

A typical QSAR study on derivatives of this compound would involve generating a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression to build a predictive model.

Table 3: Parameters of a Representative 2D-QSAR Model for Naphthyridine Derivatives

ParameterValueDescription
0.85Coefficient of determination, indicates the goodness of fit.
0.75Cross-validated R², indicates the predictive ability of the model.
F-statistic120.5A measure of the statistical significance of the model.
DescriptorsSpMin2_Bhv, SpMin5_BheExamples of molecular descriptors that correlate with activity. nih.gov

Note: The parameters in this table are representative of a typical QSAR model for naphthyridine derivatives and are for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and binding dynamics of a ligand-receptor complex over time. For this compound, MD simulations can validate docking results and offer deeper insights into the stability of its interactions with a biological target.

MD simulations have been employed to study the stability of complexes between 1,8-naphthyridine derivatives and the human A2A adenosine (B11128) receptor. nih.gov These simulations suggested that certain derivatives could form stable complexes with the receptor. nih.gov In a study on flavonoid inhibitors of PD-L1, MD simulations were used to assess the long-term stability and interactions, revealing that some compounds maintained stable hydrogen bonds throughout the simulation. mdpi.com

An MD simulation of this compound bound to a target would track the trajectory of the atoms over time, allowing for the analysis of root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions like hydrogen bonds.

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, as well as their potential biological activities. researchgate.net For this compound, these predictions are crucial for early-stage assessment of its drug-likeness and potential liabilities.

Various online tools and software can be used to predict a range of pharmacokinetic parameters and potential biological activities. For instance, in silico predictions for 1,8-naphthyridine derivatives have been used to examine their potential as anti-breast cancer agents. researchgate.net These studies often predict properties like oral bioavailability, blood-brain barrier penetration, and potential for inhibiting cytochrome P450 enzymes.

Table 4: Predicted Pharmacokinetic and Biological Properties for a Phenyl-Naphthyridinone Scaffold

PropertyPredicted Value/ActivityImportance
Pharmacokinetics
Oral BioavailabilityHighIndicates good absorption after oral administration.
Blood-Brain Barrier (BBB) PenetrationLow to ModerateDetermines potential for CNS activity.
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions involving this enzyme.
Human Intestinal AbsorptionHighSuggests good absorption from the gut.
Biological Activity
Kinase InhibitorLikelyBased on the activity of similar scaffolds.
GPCR LigandPossibleA common target for heterocyclic compounds.
Ion Channel ModulatorLess LikelyDepends on specific structural features.

Note: The predictions in this table are illustrative and based on general characteristics of the phenyl-naphthyridinone scaffold. Specific predictions for this compound would require its specific structure to be analyzed by relevant software.

Structure Activity Relationship Sar Studies of 6 Phenyl 1,7 Naphthyridin 8 7h One Analogs

Influence of Phenyl Substituent Position and Electronic Properties on Biological Activity

The substitution pattern on the phenyl ring of 6-phenyl-1,7-naphthyridin-8(7H)-one analogs is a key determinant of their biological activity. Both the position (ortho, meta, para) and the electronic nature (electron-donating or electron-withdrawing) of these substituents significantly modulate the interaction of the molecule with its target, thereby influencing potency and efficacy.

Research on related naphthyridine scaffolds has consistently shown that the introduction of specific groups on the phenyl ring can lead to substantial changes in activity. For instance, in a series of PDE4 inhibitors, a 3-fluoro substituent on the phenyl ring was identified as being optimal for activity. nih.gov The electronic effect of substituents is crucial; electron-withdrawing groups like nitro (-NO2), cyano (-CN), or halogens can alter the electron density of the phenyl ring, affecting its binding pose and interactions with target residues. mdpi.comdrugbank.com For example, the electron-withdrawing effect of a cyano group can change the electron density of the phenyl ring, forcing it into a different, more favorable binding orientation compared to an unsubstituted ring. mdpi.com

Conversely, electron-donating groups can also enhance activity, depending on the specific target. The introduction of substituents can also introduce steric hindrance, which may either be beneficial or detrimental to activity depending on the topology of the target's binding pocket. rsc.org Systematic studies on related heterocyclic compounds demonstrate that even minor changes, such as moving a substituent from one position to another, can result in a significant loss or gain of potency, highlighting the precise structural requirements for optimal ligand-target recognition. rsc.orgnih.gov

The table below summarizes the observed effects of various phenyl substituents on the biological activity of naphthyridine analogs, based on findings from related compound series.

SubstituentPositionElectronic PropertyObserved Effect on Activity
Fluoro3- (meta)Electron-withdrawingPotent PDE4 inhibition nih.gov
Nitro3- (meta)Electron-withdrawingComponent of a known 1,7-naphthyridine (B1217170) compound drugbank.com
CyanoVariesElectron-withdrawingCan alter binding pose and enhance inhibitory activity mdpi.com
Chloro4- (para)Electron-withdrawingOften leads to active compounds in related series nih.gov
Alkyl groupsVariesElectron-donatingCan lead to moderate or weak activity depending on the target rsc.org

Role of the Naphthyridinone Core Substitution Pattern on Biological Efficacy and Selectivity

For instance, within a series of 8-hydroxy naphthyridines developed as antileishmanial agents, the 8-hydroxyl group was found to be essential for activity, as its removal or methylation resulted in a complete loss of antiparasitic potency. nih.gov This suggests the hydroxyl group acts as a critical hydrogen bond donor or acceptor. Furthermore, introducing substituents at the 5-position of the naphthyridine ring has been explored as a successful strategy for improving both metabolic stability and potency in related series. nih.gov

The exploration of different isomeric scaffolds, such as 1,6-naphthyridinones and 1,8-naphthyridinones, has provided a broader understanding of how the placement of nitrogen atoms and substituent vectors affects biological outcomes. mdpi.commdpi.com Studies on 1,7-naphthyridine derivatives as SOS1 inhibitors demonstrated that this core could mitigate in vivo clearance issues seen with other scaffolds like quinoline. nih.gov The introduction of heteroatoms into the core is a strategy to lower lipophilicity and basicity, which can improve pharmacokinetic properties. nih.gov

The following table illustrates the impact of substitutions at different positions of the naphthyridine core on biological activity.

Position of SubstitutionType of SubstituentResulting Impact
C5Phenyl, THP-amine, MorpholineCan improve metabolic stability and potency; specific substituent choice is critical nih.gov
C8Hydroxyl groupEssential for antileishmanial activity; removal leads to inactivity nih.gov
C2, C3, C4Various aromatic heterocyclesGenerally led to weakly active compounds in one studied series nih.gov
C6Cyclohexanecarboxylic acidLed to a clinical candidate with improved solubility and pharmacokinetics nih.gov

Stereochemical Considerations in Ligand-Target Recognition and Activity

Stereochemistry is a critical aspect of drug design, as biological systems, such as enzymes and receptors, are inherently chiral. americanpharmaceuticalreview.comwikipedia.org Enantiomers of a chiral molecule can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties because they interact differently with these chiral biological targets. americanpharmaceuticalreview.comnih.gov Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. wikipedia.org

For this compound analogs, the introduction of a chiral center—for example, through substitution with a group containing a stereocenter—necessitates the separation and individual evaluation of the enantiomers. americanpharmaceuticalreview.comrsc.org The three-dimensional arrangement of atoms is paramount for effective ligand-target binding, which often relies on a precise "three-point" interaction between the ligand and the receptor. wikipedia.org A change in the spatial orientation of a key functional group can disrupt these interactions, leading to a dramatic loss of activity.

In the development of related heterocyclic inhibitors, specific stereoisomers are often selected to maximize potency. For example, SAR exploration of SOS1 inhibitors utilized specific (R)- and (S)-configured amines, indicating that the stereochemistry was a key consideration in achieving high potency. nih.gov The regulatory landscape has increasingly favored the development of single enantiomer drugs over racemic mixtures to optimize therapeutic outcomes and minimize potential risks associated with the less active enantiomer. americanpharmaceuticalreview.com Therefore, for any chiral analog of the this compound scaffold, chiral separation and analysis are essential steps in the drug discovery process. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Naphthyridinone Scaffolds

Pharmacophore modeling and other computational techniques are indispensable tools for the lead optimization of naphthyridinone scaffolds. These methods help to elucidate the key chemical features required for biological activity and guide the rational design of new, more potent, and selective analogs. ijpsonline.comnih.govmdpi.com

A pharmacophore model defines the essential three-dimensional arrangement of features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that a molecule must possess to bind to a specific target. mdpi.comresearchgate.net For naphthyridinone derivatives, such models can be generated based on a set of known active compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful strategies to correlate the 3D properties of molecules with their biological activities. ijpsonline.comnih.gov These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. ijpsonline.comijpsonline.com For example, a 3D-QSAR study on benzo[h] rsc.orgijpsonline.comnaphthyridin-2(1H)-one analogs as mTOR inhibitors revealed that electrostatic, hydrophobic, and hydrogen bond donor fields had crucial effects on the derivatives' biological activity. ijpsonline.com

These computational insights are central to lead optimization. nih.gov They allow medicinal chemists to:

Design novel compounds with a higher probability of being active by ensuring they fit the pharmacophore model.

Prioritize synthesis by focusing on molecules with the most promising predicted activity profiles.

Understand SAR data by providing a structural hypothesis for why certain modifications increase or decrease potency.

Explore scaffold hopping , where the core structure is replaced with a different one that maintains the key pharmacophoric features, potentially leading to novel intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comnih.gov

By integrating these in silico models with synthetic chemistry and biological testing, researchers can accelerate the iterative cycle of designing, synthesizing, and testing new analogs of this compound, leading to the identification of optimized clinical candidates.

Mechanistic Investigations of Biological Activities of 6 Phenyl 1,7 Naphthyridin 8 7h One Derivatives

Enzyme Inhibition Mechanisms, Including Kinase Inhibition

Derivatives of the 1,7-naphthyridine-8(7H)-one class have been identified as potent enzyme inhibitors, a mechanism central to their therapeutic effects. The specific nature of the substitutions on the naphthyridine core dictates which enzymes are targeted and the potency of the inhibition.

One of the most significant areas of investigation has been the role of these compounds as kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, has been approved for the treatment of gastrointestinal stromal tumors that are resistant to other kinase inhibitors. mdpi.com This highlights the potential of the broader naphthyridinone family, including 1,7-naphthyridin-8(7H)-one derivatives, in targeting kinases. The mechanism of inhibition often involves the compound binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate and thereby blocking the signaling pathway.

Beyond kinases, other enzymes are also targeted. For instance, certain derivatives have shown the ability to inhibit penicillin-binding protein 6 (PBP6), suggesting a potential application as antibacterial agents. researchgate.net The interaction with these molecular targets can modulate various biological pathways and processes.

Topoisomerase Inhibition and DNA Intercalation Mechanisms

Several derivatives of the naphthyridine family have demonstrated potent anticancer activity through their interaction with topoisomerases and DNA. Topoisomerases are essential enzymes that manage the topological states of DNA, making them critical for DNA replication and transcription.

Certain 1,8-naphthyridinone derivatives substituted with a 1,2,4-triazole (B32235) ring have been identified as potential DNA gyrase inhibitors. nih.gov DNA gyrase, a type of topoisomerase II, is crucial for bacterial DNA replication. By inhibiting this enzyme, these compounds can effectively block bacterial growth. The mechanism of action for some antibacterial drugs based on the 4-oxo-1,8-naphthyridine-3-carboxylic acid structure, like nalidixic acid, involves the selective and reversible blocking of DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov

Furthermore, some compounds in this class can act as DNA intercalators. nih.gov Intercalation involves the insertion of the planar naphthyridine ring system between the base pairs of the DNA double helix. nih.gov This interaction can distort the DNA structure, interfering with replication and transcription, ultimately leading to cell death. nih.gov The combination of topoisomerase inhibition and DNA intercalation represents a powerful dual mechanism for anticancer and antibacterial activity. For example, doxorubicin, a well-known anticancer agent, functions through both DNA intercalation and poisoning of topoisomerase II. nih.gov

Receptor Antagonism and Agonism Modalities

The versatility of the 6-Phenyl-1,7-naphthyridin-8(7H)-one scaffold extends to its ability to modulate the activity of various receptors, acting as either antagonists or agonists. This interaction is highly dependent on the specific three-dimensional structure of the derivative and its complementarity to the receptor's binding site.

A notable example is the development of axially chiral 1,7-naphthyridine-6-carboxamide derivatives as potent and orally active tachykinin NK(1) receptor antagonists. nih.gov The stereochemistry of these molecules was found to be crucial for their high-affinity binding to the NK(1) receptor. nih.gov Specifically, the spatial arrangement around the -C(=O)-N-CH2Ar moiety was identified as a key determinant for receptor recognition. nih.gov These antagonists have shown efficacy in animal models, suggesting their potential for treating conditions like bladder dysfunction. nih.gov

In contrast, other derivatives have been designed as highly selective cannabinoid-2 (CB2) receptor agonists. nih.gov The activation of the CB2 receptor is a promising therapeutic strategy for managing chronic pain and certain tumors without the psychoactive side effects associated with CB1 receptor activation. nih.gov The 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold has proven to be a suitable framework for developing potent and selective CB2 agonists. nih.gov One such derivative demonstrated a CB2-mediated inhibitory action on human basophil activation and induced a decrease in the viability of a human T cell leukemia line. nih.gov

Modulation of Cellular Pathways and Signaling Cascades

The biological effects of this compound derivatives are ultimately mediated by their ability to modulate complex cellular pathways and signaling cascades. By interacting with specific enzymes or receptors, these compounds can trigger a cascade of downstream events that alter cellular function.

For instance, the anti-inflammatory properties of certain naphthyridine derivatives are attributed to their ability to inhibit the production of pro-inflammatory cytokines. nih.gov One study found that a specific 1,8-naphthyridine-3-carboxamide derivative significantly downregulated the secretion of TNF-α, IL-1-β, and IL-6 in response to lipopolysaccharide (LPS) stimulation in various cell types. nih.gov This compound also demonstrated in vivo efficacy by inhibiting cytokine production and protecting mice from endotoxin-induced lethality. nih.gov The modulation of these inflammatory pathways underscores the potential of these derivatives in treating inflammatory diseases.

The anticancer activity of these compounds is also linked to the modulation of critical cellular pathways. The inhibition of kinases, as discussed earlier, directly impacts signaling cascades that control cell growth, proliferation, and survival. Similarly, the induction of DNA damage through topoisomerase inhibition and intercalation can activate apoptotic pathways, leading to programmed cell death in cancer cells.

Antibacterial and Antifungal Mechanisms of Action

Naphthyridine derivatives have a long history as antimicrobial agents, with nalidixic acid being one of the earliest examples. nih.gov The antibacterial and antifungal activity of this compound derivatives stems from various mechanisms of action.

As previously mentioned, the inhibition of bacterial DNA gyrase is a key mechanism for many antibacterial naphthyridines. nih.gov This prevents the bacteria from replicating their DNA, leading to cell death. The introduction of different substituents on the naphthyridine core can enhance this activity and broaden the spectrum to include resistant strains. For example, the presence of a 4-chlorophenyl ring in certain 1,8-naphthyridine (B1210474) derivatives was found to be crucial for their activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Candida albicans. nih.gov

Some studies have shown that 1,8-naphthyridine derivatives can potentiate the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains. nih.gov This suggests a synergistic effect, possibly due to interactions with various sites within the bacterial cell. nih.gov The structural similarity to existing antibiotics may also play a role in their mechanism of action. nih.gov

In the context of antifungal activity, certain phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have shown potent effects against various plant pathogens. mdpi.com Structure-activity relationship studies have indicated that the position of electron-withdrawing groups on the phenyl ring can significantly influence the antifungal and antibacterial potency. mdpi.com

Anti-inflammatory and Analgesic Mechanistic Pathways

The anti-inflammatory and analgesic properties of this compound derivatives are linked to their ability to modulate pathways involved in pain and inflammation.

Several studies have demonstrated the anti-inflammatory effects of naphthyridine derivatives in various animal models. nih.govnih.gov For instance, certain 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides were found to be active against carrageenan-, zymosan-, and arachidonic acid-induced paw edema in rats. nih.gov These compounds exhibited a broader spectrum of anti-inflammatory activity compared to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov

The analgesic activity of these compounds has also been evaluated. nih.gov In one study, the analgesic effect of a series of 6-phenyl-3(2H)-pyridazinon-2-yl-propanamide derivatives was determined using the phenylbenzoquinone-induced writhing assay in mice. nih.gov The most active compound in this series also exhibited potent anti-inflammatory activity. nih.gov

Future Research Directions and Translational Potential for 6 Phenyl 1,7 Naphthyridin 8 7h One

Development of Advanced Synthetic Strategies for Complex Naphthyridinone Architectures

The creation of diverse and intricate naphthyridinone-based molecules hinges on the advancement of synthetic methodologies. Current strategies often involve the construction of the bicyclic naphthyridinone core from pre-existing pyridine (B92270) or pyridone rings. mdpi.comresearchgate.net Future efforts will likely focus on developing more modular and efficient routes to access complex architectures.

Key areas for development include:

Novel Cyclization Strategies: Exploring new catalytic systems and reaction conditions to form the naphthyridinone core with greater control over regioselectivity and stereoselectivity.

Late-Stage Functionalization: Devising methods for the selective introduction of various substituents onto the naphthyridinone scaffold at later stages of the synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms can streamline the production of naphthyridinone derivatives, enabling high-throughput screening and optimization.

Advanced synthetic strategies will be instrumental in building libraries of diverse naphthyridinone compounds, a critical step in the discovery of new therapeutic agents. nih.govberkeley.edu

Exploration of Novel Biological Targets for the Naphthyridinone Scaffold

While some naphthyridinone derivatives have shown activity against known targets, the full therapeutic potential of this scaffold remains largely untapped. A significant area of future research will be the identification of novel biological targets for these compounds.

One identified target for a naphthyridinone-based probe is the Cannabinoid receptor 1 (CNR1), a G-protein coupled receptor. chemicalprobes.org The probe acts as an inverse agonist with a potency (IC50) of 7.5 nM in radioligand binding assays. chemicalprobes.org However, it also shows some off-target activity, highlighting the need for further optimization. chemicalprobes.org

Future research will likely involve:

High-Throughput Screening: Screening diverse libraries of naphthyridinone derivatives against a wide array of biological targets, including enzymes, receptors, and protein-protein interactions.

Chemoproteomics: Utilizing chemical probes based on the naphthyridinone scaffold to identify protein binding partners in complex biological systems.

Target Validation: Once novel targets are identified, further studies will be required to validate their role in disease and to understand the mechanism by which naphthyridinone compounds exert their effects.

The identification of new, druggable targets for the naphthyridinone scaffold could open up new avenues for the treatment of a wide range of diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in Naphthyridinone Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the development of naphthyridinone-based therapeutics is no exception. mednexus.orgijirt.orgjddtonline.info These technologies can significantly accelerate the process by analyzing vast datasets to predict the properties and activities of novel compounds. nih.govnih.gov

Key applications of AI and ML in this context include:

Predictive Modeling: Developing algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new naphthyridinone derivatives, as well as their binding affinity for specific targets. jddtonline.infonih.gov

De Novo Drug Design: Using generative models to design novel naphthyridinone structures with desired pharmacological profiles.

Virtual Screening: Employing ML models to rapidly screen large virtual libraries of compounds to identify those with the highest probability of being active. nih.gov

The integration of AI and ML will enable a more rational and efficient approach to the design and optimization of naphthyridinone-based drug candidates, reducing the time and cost associated with their development. ijirt.orgnih.gov

Design and Synthesis of Naphthyridinone-Based Chemical Probes for Biological Systems

Chemical probes are indispensable tools for elucidating the function of proteins and other biological molecules in their native environment. nih.govchemicalprobes.org The development of chemical probes based on the 6-Phenyl-1,7-naphthyridin-8(7H)-one scaffold will be crucial for understanding its mechanism of action and for identifying new therapeutic opportunities.

A well-designed chemical probe should possess high affinity and selectivity for its target. nih.gov For instance, a naphthyridinone probe targeting CNR1 has an IC50 of 7.5 nM but also exhibits off-target effects. chemicalprobes.org Future research will focus on improving the selectivity of such probes.

The design and synthesis of these probes will involve:

Structure-Activity Relationship (SAR) Guided Design: Using SAR data to modify the naphthyridinone scaffold to enhance target affinity and selectivity.

Incorporation of Reporter Tags: Attaching reporter groups, such as fluorophores or biotin (B1667282) tags, to the naphthyridinone core to enable visualization and isolation of the target protein.

Activity-Based Probes: Designing probes that covalently bind to their target upon enzymatic activation, providing a powerful tool for activity profiling. researchgate.net

These chemical probes will be instrumental in validating new biological targets and in studying the complex biological pathways in which they are involved.

Photophysical Properties and Potential Applications of Naphthyridinone Fluorophores

Naphthyridinone derivatives, like the related naphthalimides, have the potential to exhibit interesting photophysical properties, making them attractive candidates for the development of fluorescent probes and imaging agents. researchgate.netmdpi.com The fluorescence of such compounds is often sensitive to the polarity of their microenvironment. researchgate.netrsc.org

Future research in this area will likely explore:

Systematic Photophysical Characterization: A thorough investigation of the absorption and emission properties, quantum yields, and fluorescence lifetimes of a range of this compound derivatives in various solvents and biological environments. mdpi.comrsc.org

Development of "Turn-On" Probes: Designing naphthyridinone-based fluorophores whose fluorescence is quenched in their native state but becomes activated upon binding to a specific biological target. nih.gov

Applications in Bioimaging: Utilizing the fluorescent properties of these compounds for the imaging of specific cellular components or processes.

The development of naphthyridinone-based fluorophores could provide valuable new tools for basic research and for diagnostic applications. rsc.orgnih.gov

Q & A

Basic: What are the primary synthetic routes for preparing 6-Phenyl-1,7-naphthyridin-8(7H)-one?

The compound can be synthesized via:

  • Cyclization reactions : For example, 3-phenylethynyl-2-pyridinecarboxamide derivatives undergo base-mediated cyclization (e.g., EtONa/EtOH, reflux) to yield the target compound .
  • Hydrolysis of naphthyridinamines : Hydrolysis of 1,7-naphthyridin-8-amine using 70% H₂SO₄ under reflux conditions (4 days) produces the ketone tautomer .
  • Oxidation of methiodide derivatives : Oxidation of 1,7-naphthyridine 7-methiodide with K₃Fe(CN)₆/NaOH yields 7-methyl-1,7-naphthyridin-8(7H)-one, a related derivative .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Confirms the keto tautomer (C=O stretch at ~1670 cm⁻¹) over the enol form .
  • ¹H NMR : Assigns proton environments, such as aromatic protons and substituent effects (e.g., methyl or phenyl groups) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .
  • UV spectroscopy : Identifies π→π* transitions in the aromatic system, useful for comparative studies with analogs .

Basic: What are common derivatives of this compound, and how are they synthesized?

Derivatives include:

  • Chloro-substituted analogs : Synthesized via halogenation reactions, e.g., 4-chloro-7-hydroxy-6-methyl derivatives using hydroxylamine in MeOH/KOH .
  • Amino derivatives : Prepared by aminolysis or substitution reactions, such as replacing chloro groups with amines (e.g., diethylaminoalkylamines) .
  • Carboxamide derivatives : Formed via reaction of carbonyl chlorides with amines (e.g., 7-methyl-N-(α-methylbenzyl)-8-oxo-6-p-tolyl-1,7-naphthyridine-6-carboxamide) .

Advanced: How does tautomerism influence the chemical behavior of this compound?

The compound predominantly exists as the keto tautomer in nonhydroxylic solvents and the solid state, as confirmed by IR spectroscopy (absence of O-H stretches) and analogy to related systems. This tautomeric preference impacts reactivity, such as susceptibility to nucleophilic attack at the carbonyl group . Computational studies or solvent-dependent NMR could further elucidate tautomeric equilibria.

Advanced: What experimental strategies optimize the yield of this compound in cyclization reactions?

Key factors include:

  • Catalyst selection : Use of EtONa in ethanol improves cyclization efficiency (e.g., 72% yield for 2,4-dimethyl-6-phenyl derivatives) .
  • Temperature control : Reflux conditions (e.g., 80°C in EtOH) enhance reaction rates and product stability .
  • Substituent effects : Electron-withdrawing groups on precursors can accelerate cyclization by stabilizing transition states .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 72% vs. <5%)?

Discrepancies arise from:

  • Reaction mechanisms : Low yields (<5%) in methiodide oxidation may stem from competing side reactions (e.g., ring contraction) .
  • Purification methods : Column chromatography or recrystallization (e.g., from toluene) improves purity and yield .
  • Substrate purity : Impurities in starting materials (e.g., 3-phenylethynyl precursors) can drastically alter outcomes .

Advanced: What is the proposed mechanism for the antibacterial activity of this compound?

The activity is linked to chelation of heavy metals (e.g., Fe³⁺, Cu²⁺), similar to 8-quinolinol. The naphthyridinone scaffold may disrupt microbial metal homeostasis, though its potency is lower than quinolinol derivatives. Modifying substituents (e.g., adding electron-donating groups) could enhance metal-binding affinity .

Advanced: How does X-ray crystallography confirm the structure of this compound derivatives?

Crystal structures (e.g., 4-chloro-7-hydroxy-6-methyl derivative) reveal bond lengths and angles consistent with the keto tautomer. For example, the C=O bond length (~1.22 Å) and absence of O-H···N hydrogen bonding support the ketone form over enol .

Advanced: How do substituents at the 6-position influence reactivity and biological activity?

  • Phenyl groups : Enhance π-stacking interactions, potentially improving binding to biological targets .
  • Electron-withdrawing groups (e.g., Cl) : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions .
  • Methyl groups : Improve solubility and metabolic stability .

Advanced: What comparative advantages do primary syntheses offer over post-functionalization?

  • Primary synthesis (e.g., Skraup reactions) allows direct incorporation of substituents during ring formation, avoiding multi-step post-modifications .
  • Post-functionalization (e.g., aminolysis) enables precise late-stage diversification but may suffer from regioselectivity issues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.